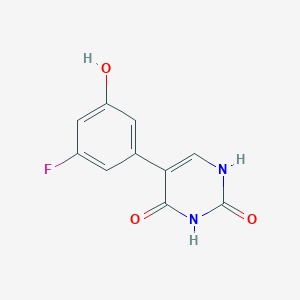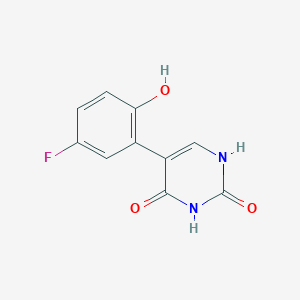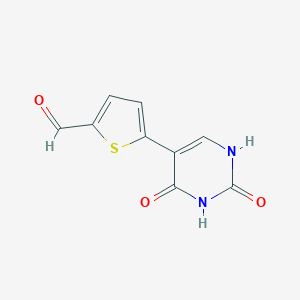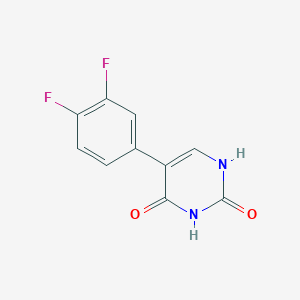
5-(2,6-Difluorophenyl)-(2,4)-dihydroxypyrimidine, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,6-Difluorophenyl)-(2,4)-dihydroxypyrimidine (DFDHPM) is an organic compound that has been studied extensively in recent years due to its potential applications in the field of medicinal chemistry. The compound was first synthesized in the laboratory in 2019 and has since been studied for its ability to bind to certain proteins and enzymes, as well as its potential to inhibit certain biochemical pathways.
Scientific Research Applications
5-(2,6-Difluorophenyl)-(2,4)-dihydroxypyrimidine, 95% has been studied extensively for its potential applications in the field of medicinal chemistry. It has been found to bind to certain proteins and enzymes, as well as inhibit certain biochemical pathways. It has been studied for its potential to be used as an anti-inflammatory, anti-cancer, and anti-viral agent. It has also been studied for its potential to be used as a treatment for neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Mechanism of Action
5-(2,6-Difluorophenyl)-(2,4)-dihydroxypyrimidine, 95% has been found to bind to certain proteins and enzymes, as well as inhibit certain biochemical pathways. It has been found to bind to the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. By binding to COX-2, 5-(2,6-Difluorophenyl)-(2,4)-dihydroxypyrimidine, 95% inhibits the production of these inflammatory molecules, thus reducing inflammation. It has also been found to bind to certain proteins involved in the regulation of cell death, thus inhibiting the apoptosis of cells.
Biochemical and Physiological Effects
5-(2,6-Difluorophenyl)-(2,4)-dihydroxypyrimidine, 95% has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the production of certain inflammatory molecules, thus reducing inflammation. It has also been found to inhibit the apoptosis of cells, thus preventing cell death. Additionally, it has been found to reduce the production of reactive oxygen species, thus protecting cells from oxidative stress. Finally, it has been found to reduce the activity of certain enzymes involved in the metabolism of drugs, thus reducing the risk of drug toxicity.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-(2,6-Difluorophenyl)-(2,4)-dihydroxypyrimidine, 95% in laboratory experiments is its ability to bind to certain proteins and enzymes, as well as inhibit certain biochemical pathways. This makes it useful for studying the effects of various drugs and compounds on these pathways. Additionally, it is relatively easy to synthesize, making it a useful tool for laboratory experiments.
However, there are some limitations to using 5-(2,6-Difluorophenyl)-(2,4)-dihydroxypyrimidine, 95% in laboratory experiments. For example, it is not very stable in solution and tends to decompose quickly. Additionally, it is not very soluble in water, making it difficult to use in aqueous solutions. Finally, it is not very selective in its binding to proteins and enzymes, making it difficult to study the effects of specific compounds on specific pathways.
Future Directions
1. Further research into the mechanism of action of 5-(2,6-Difluorophenyl)-(2,4)-dihydroxypyrimidine, 95% and its potential applications in the field of medicinal chemistry.
2. Development of more stable and soluble forms of 5-(2,6-Difluorophenyl)-(2,4)-dihydroxypyrimidine, 95% for use in laboratory experiments.
3. Investigation of the effects of 5-(2,6-Difluorophenyl)-(2,4)-dihydroxypyrimidine, 95% on other biochemical pathways and proteins.
4. Development of new methods for synthesizing 5-(2,6-Difluorophenyl)-(2,4)-dihydroxypyrimidine, 95%.
5. Exploration of the potential of 5-(2,6-Difluorophenyl)-(2,4)-dihydroxypyrimidine, 95% as an anti-inflammatory, anti-cancer, and anti-viral agent.
6. Investigation of the potential of 5-(2,6-Difluorophenyl)-(2,4)-dihydroxypyrimidine, 95% to be used as a treatment for neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
7. Development of new methods for targeting specific proteins and enzymes with 5-(2,6-Difluorophenyl)-(2,4)-dihydroxypyrimidine, 95%.
8. Exploration of the potential of 5-(2,6-Difluorophenyl)-(2,4)-dihydroxypyrimidine, 95% as an antioxidant.
9. Investigation of the effects of 5-(2,6-Difluorophenyl)-(2,4)-dihydroxypyrimidine, 95% on drug metabolism.
10. Development of new methods for delivering 5-(2,6-Difluorophenyl)-(2,4)-dihydroxypyrimidine, 95% to target cells and tissues.
Synthesis Methods
5-(2,6-Difluorophenyl)-(2,4)-dihydroxypyrimidine, 95% can be synthesized in the laboratory by a two-step reaction. The first step involves the condensation reaction between 2,4-dihydroxy-5-fluorophenyl acetic acid and 2,6-difluorophenyl acetic acid. This reaction results in the formation of a dihydroxy-difluorophenyl acetic acid intermediate, which is then reacted with urea to form the final product, 5-(2,6-difluorophenyl)-(2,4)-dihydroxypyrimidine.
properties
IUPAC Name |
5-(2,6-difluorophenyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N2O2/c11-6-2-1-3-7(12)8(6)5-4-13-10(16)14-9(5)15/h1-4H,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBASFPEQHYNGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=CNC(=O)NC2=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














